1,1-Dimethylcyclohexane
Overview
Description
1,1-Dimethylcyclohexane is a chemical compound with the molecular formula C8H16 . It is used in research and development . It is also an additive that facilitates mild-pressure handling of natural-gas hydrate .
Synthesis Analysis
The synthesis of this compound involves the addition of two methyl groups to a cyclohexane ring . Since the substituents are the same, the two conformers are identical and present in equal concentration .Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 24 bonds. There are 8 non-H bonds and 1 six-membered ring .Chemical Reactions Analysis
This compound undergoes reactions typical of cyclohexanes. The two possible chair conformations created during a ring flip are not equally stable. In the example of this compound, the conformation where the methyl group is in the equatorial position is more stable than the axial conformation .Physical and Chemical Properties Analysis
This compound has a density of 0.8±0.1 g/cm3, a boiling point of 120.6±7.0 °C at 760 mmHg, and a vapour pressure of 18.2±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 32.5±0.0 kJ/mol and a flash point of 7.2±0.0 °C .Scientific Research Applications
Gas-Phase Molecular Structure Analysis
The gas-phase molecular structure of 1,1-dimethylcyclohexane has been explored using electron diffraction techniques. This research confirms predictions from valence force calculations about the flattening effect of axial substitution on the chair form of the cyclohexane ring (Geise, Mijlhoff, & Altona, 1972).
Enhancing Methane Hydrate Handling
This compound has been identified as a suitable additive for methane hydrate, facilitating easier handling at milder pressures. This research provides insights into the use of this compound in temperature and pressure ranges significant for natural gas hydrate management (Hara, Hashimoto, Sugahara, & Ohgaki, 2005).
Hydrogen Molecule Detachment in Irradiated Compounds
Investigations into the electron paramagnetic resonance (EPR) of irradiated this compound show selective hydrogen detachment at specific carbon positions. This study highlights the stereo-selectivity of the reaction, providing valuable information for research in radiation chemistry (Sakurai, Shiotani, & Ichikawa, 1999).
Studying Solute Ordering in Nematic Solvents
Research on this compound in nematic solvents has demonstrated that the orientational ordering of certain cyclic aliphatic solutes can be accurately described through hard-body interactions. This study has implications for understanding the behavior of such solutes in different environments (Terzis et al., 1996).
Catalytic Exchange Studies
The catalytic exchange of this compound with deuterium on palladium films has been studied, providing evidence for the theory of π-bonded intermediates in hydrocarbon reactions on transition metal catalysts. This research contributes to our understanding of heterogeneous catalysis (Rooney, 1963).
Methane-Ethane Mixed-Gas Hydrate Phase Transitions
The behavior of methane+ethane+this compound+water systems under various conditions has been investigated. The study reveals different hydrate structures and their transitions, adding to the knowledge of gas hydrate properties and stability (Matsumoto, Miyauchi, Makino, Sugahara, & Ohgaki, 2011).
Mechanism of Action
Safety and Hazards
1,1-Dimethylcyclohexane is classified as a highly flammable liquid and vapor . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
1,1-dimethylcyclohexane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-8(2)6-4-3-5-7-8/h3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGNUYASOUJEHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074832 | |
Record name | 1,1-Dimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 1,1-Dimethylcyclohexane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13407 | |
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Vapor Pressure |
22.7 [mmHg] | |
Record name | 1,1-Dimethylcyclohexane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
590-66-9, 27195-67-1 | |
Record name | 1,1-Dimethylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1-Dimethylcyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, dimethyl- | |
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Record name | 1,1-Dimethylcyclohexane | |
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Record name | 1,1-Dimethylcyclohexane | |
Source | EPA DSSTox | |
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Record name | 1,1-dimethylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.808 | |
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Record name | 1,1-DIMETHYLCYCLOHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MEV4299RC | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,1-Dimethylcyclohexane?
A1: this compound has a molecular formula of C8H16 and a molecular weight of 112.21 g/mol.
Q2: What insights do spectroscopic studies offer about this compound?
A2: Proton Magnetic Resonance (PMR) studies, particularly on deuterated derivatives, reveal key structural details. For example, the axial methyl group in this compound induces a flattening of the ring structure. [, ] Electron Paramagnetic Resonance (EPR) spectroscopy studies show that the this compound radical cation undergoes mirror inversion of its low-symmetry ground-state structure at low temperatures. []
Q3: How does the conformation of this compound affect its interactions in solution?
A3: Studies using deuterium NMR in nematic liquid crystal solvents show that the ordering of this compound is primarily determined by its shape. This shape-dominated ordering arises from short-range, repulsive (hard-body) interactions with the surrounding solvent molecules. []
Q4: What is known about the reactivity of this compound with radicals?
A4: Studies show that this compound readily reacts with both methyl and tert-butoxyl radicals via hydrogen abstraction. The rate of abstraction is influenced by the type of hydrogen atom (primary, secondary, or tertiary) being abstracted. [, ]
Q5: Can this compound be used in catalytic reactions?
A5: While this compound itself may not be a catalyst, its reactions over catalysts like sulfated zirconia can provide valuable insights into isomerization mechanisms of cycloalkanes. [] For instance, when reacted over a chromia-alumina catalyst, this compound undergoes aromatization and dehydroisomerization. []
Q6: How have computational methods been used to study this compound?
A6: Ab initio and density functional theory (DFT) calculations have been employed to investigate the conformational properties of this compound, revealing a decrease in the energy difference between chair and twist-boat conformations compared to cyclohexane. []
Q7: Does the structure of this compound influence its properties?
A7: Yes, the gem-dimethyl substitution pattern in this compound plays a crucial role in its reactivity. For instance, it makes it more resistant to biodegradation compared to isomers with adjacent methyl groups. [] This substitution pattern also affects its conformational preferences and its behavior in various chemical reactions.
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